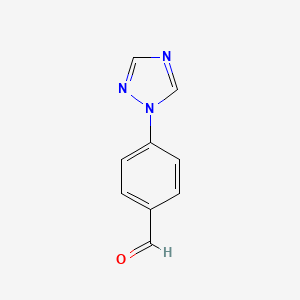

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJNWMWDIXPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380121 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-86-7 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

CAS Number: 27996-86-7

This technical guide provides a comprehensive overview of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a pivotal intermediate in the fields of medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid, typically appearing as a light orange to yellow crystalline powder.[1][2][3] It is characterized by the fusion of a benzaldehyde moiety with a 1,2,4-triazole ring, a well-known pharmacophore. This unique structure imparts valuable chemical reactivity and biological significance to the molecule.[4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O | [5][6] |

| Molecular Weight | 173.17 g/mol | [5][6] |

| Melting Point | 147 - 151 °C | [1][7] |

| Boiling Point (Predicted) | 369.2 ± 44.0 °C | [7] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 1.94 ± 0.10 | [7] |

| Appearance | Light orange to yellow to green powder/crystal | [1][3] |

| Solubility | Slightly soluble in Methanol | [7] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1][7] |

| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde | [6] |

| InChIKey | TVEJNWMWDIXPAX-UHFFFAOYSA-N | [6] |

| SMILES | O=Cc1ccc(cc1)n1cnnc1 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr).[4] Below are detailed protocols for two synthetic routes.

One-Pot Synthesis from 4-Fluorobenzaldehyde

This method provides a direct route to the target compound.

Experimental Protocol:

-

Dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[8][9]

-

Add potassium carbonate (K₂CO₃, 12 mmol) to the stirred solution in portions over 15 minutes.[8][9]

-

Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[8][9]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the potassium carbonate by filtration.[8][9]

-

Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[8][9]

-

Concentrate the solution under reduced pressure to yield the crude product.[8][9]

-

Purify the crude product by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[8][9]

Applications in Drug Development and Research

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.

-

Anticancer Agents: The aldehyde can be oxidized to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which is a key intermediate for creating hybrid molecules with potent cytotoxic activities against cancer cell lines such as breast (MCF-7) and colon (HCT-116).[1][5]

-

Antimicrobial Agents: The aldehyde functionality is readily converted into Schiff bases through condensation with various amino compounds. These derivatives have shown promising activity against a spectrum of bacterial and fungal strains.[4]

-

Anticonvulsant Agents: The 1,2,4-triazole scaffold is present in several anticonvulsant drugs, and derivatives of the title compound have been explored for their potential in this area.[2]

-

Agrochemicals: The compound is also utilized in the development of effective fungicides and herbicides for crop protection.[4]

Mechanism of Action: Induction of Apoptosis

Derivatives of this compound, particularly the corresponding benzoic acid hybrids, have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[1][10] While the precise signaling cascade for this specific compound is a subject of ongoing research, it is hypothesized to involve the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases. A related triazole precursor has been shown to induce apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins and activation of caspase-9 and caspase-3/7.[11]

In Vitro Anticancer Activity Evaluation

The cytotoxic effect of compounds derived from this compound is commonly assessed using the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]

Experimental Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., DMSO) control.[13]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13][14]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

-

Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 550-570 nm using a microplate reader.[14][15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 3. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. Buy 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde [smolecule.com]

- 5. This compound | 27996-86-7 | Benchchem [benchchem.com]

- 6. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 27996-86-7 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 27996-86-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. journal.waocp.org [journal.waocp.org]

- 15. thepharmajournal.com [thepharmajournal.com]

physicochemical properties of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

An In-depth Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 27996-86-7). This compound is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.[1][2] Its unique structure, combining a reactive benzaldehyde group with a biologically active 1,2,4-triazole ring, makes it a focal point for research in medicinal chemistry and materials science.[1]

Core Physicochemical Properties

The key are summarized below. This data is essential for designing synthetic routes, understanding its behavior in various solvents, and predicting its biological fate.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [3][4] |

| Molecular Weight | 173.17 g/mol | [3][4] |

| Appearance | Light orange to yellow to green powder/crystal | [2][5][6] |

| Melting Point | 147 - 151 °C | [2][5] |

| Boiling Point | 369.2 ± 44.0 °C (Predicted) | [5] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Methanol | [5] |

| pKa | 1.94 ± 0.10 (Predicted) | [5] |

| LogP | 1.1 (Computed) | [4] |

| Storage Conditions | Store at 2 - 8 °C under inert gas (Nitrogen or Argon) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its successful application in research and development.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] A detailed protocol is as follows:

-

Reaction Setup : A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).[3][7]

-

Base Addition : Potassium carbonate (K₂CO₃, 12 mmol) is added in portions to the stirred solution over a period of 15 minutes.[3][7]

-

Reaction Conditions : The reaction mixture is heated to and stirred at 110°C for 10-12 hours, with reaction completion monitored by an appropriate method (e.g., TLC).[3][7]

-

Work-up : After the reaction is complete, the mixture is cooled, and the solid potassium carbonate is removed by filtration.[3][7]

-

Extraction : The filtrate is then extracted with ethyl acetate (3 x 15 mL).[3][7]

-

Washing and Drying : The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3][7]

-

Purification : The crude product is purified by silica gel column chromatography (60-120 mesh) using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[3][7]

Structural Characterization Protocols

The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (-CHO) should appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm). The protons on the benzaldehyde ring will likely appear as two distinct doublets, indicative of a 1,4-disubstituted aromatic system. The two protons of the triazole ring are expected to be visible as separate singlets in the aromatic region.[1]

-

¹³C NMR : The carbon spectrum will confirm the carbon framework. A signal corresponding to the carbonyl carbon of the aldehyde will be present at a significantly downfield position (typically δ 190-200 ppm). Other signals will correspond to the carbons of the benzene and triazole rings.[1]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[8] The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 173.17 g/mol .

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-H stretches for the aromatic rings.[1]

Biological Activity and Applications

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous therapeutic agents, conferring a wide range of biological activities.[1][9] Consequently, this compound serves as a critical building block for synthesizing molecules with potential therapeutic value.

-

Antifungal Agents : The triazole ring is a cornerstone of many antifungal drugs.[2][10] This compound is frequently used as a starting material in the development of new antifungal candidates.[2]

-

Anticancer Agents : Derivatives of related triazole compounds have shown potent anticancer activities.[8][10] For example, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated significant inhibitory effects against MCF-7 and HCT-116 cancer cell lines by inducing apoptosis.[8] The aldehyde functionality of this compound allows for its incorporation into larger molecules designed to target cancer-related pathways.

References

- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 27996-86-7 [m.chemicalbook.com]

- 6. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 7. This compound | 27996-86-7 [chemicalbook.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Buy 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde [smolecule.com]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a versatile heterocyclic compound. Its unique bifunctional nature, combining a reactive benzaldehyde group with a stable 1,2,4-triazole ring, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The triazole moiety is a key pharmacophore in many biologically active agents, including well-known antifungal drugs, while the aldehyde group offers a versatile handle for numerous chemical transformations.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design and synthesis.

| Property | Value |

| Molecular Formula | C₉H₇N₃O[2][3][4][5] |

| Molecular Weight | 173.17 g/mol [1][2][3] |

| CAS Number | 27996-86-7[1][2][3][6] |

| Appearance | Light orange to yellow to green powder or crystal[4][5][6] |

| Melting Point | 147 - 151 °C[5] |

| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde |

| Synonyms | 1-(4-Formylphenyl)-1,2,4-triazole |

General Synthesis Protocol

The primary method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr).[1] A common and effective protocol involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole.

Materials:

-

4-fluorobenzaldehyde (10 mmol)

-

1,2,4-triazole (10 mmol)

-

Potassium carbonate (K₂CO₃, 12 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 20 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (60-120 mesh)

-

Methanol/Chloroform mixture (1:99, v/v)

Procedure:

-

A mixture of 4-fluorobenzaldehyde and 1,2,4-triazole is dissolved in anhydrous DMF.[2][7]

-

Potassium carbonate is added in portions to the stirred solution over a period of 15 minutes.[2][7]

-

The reaction mixture is heated to 110°C and stirred for 10-12 hours.[2][7]

-

After the reaction is complete, the mixture is cooled, and the potassium carbonate is removed by filtration.[2][7]

-

The filtrate is then extracted three times with ethyl acetate.[2][7]

-

The combined organic layers are washed three times with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2][7]

-

The crude product is purified by silica gel column chromatography, using a 1:99 methanol/chloroform mixture as the eluent, to obtain the pure this compound.[2][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol.

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound is a compound of significant interest in medicinal and pharmaceutical research. It serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic properties.[5] The triazole ring is a known pharmacophore that contributes to the biological activity of various compounds, including antifungal agents.[1][5] Researchers utilize this aldehyde to create diverse libraries of derivatives, such as Schiff bases, by condensation with primary amines, allowing for the exploration of new anticancer and antimicrobial agents.[1][8] Its stability and defined reactivity make it an essential component in the development of novel therapeutic compounds.[5]

References

- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 27996-86-7 [m.chemicalbook.com]

- 7. This compound | 27996-86-7 [chemicalbook.com]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, a versatile intermediate in pharmaceutical and materials science research. Due to the absence of a complete, unified spectroscopic dataset in peer-reviewed literature, this document compiles predicted data based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust reference for the characterization and quality control of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 27996-86-7 |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| Appearance | Light orange to yellow to green crystalline powder[1] |

| Melting Point | 147 - 151 °C[1] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups—a 1,4-disubstituted benzene ring, an aldehyde group, and a 1,2,4-triazole ring—and comparison with data from structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton |

| ~8.5 | Singlet | 1H | Triazole proton |

| ~8.1 | Singlet | 1H | Triazole proton |

| ~8.0 | Doublet | 2H | Aromatic protons |

| ~7.8 | Doublet | 2H | Aromatic protons |

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde C=O |

| ~152 | Triazole carbon |

| ~145 | Triazole carbon |

| ~140 | Aromatic carbon |

| ~135 | Aromatic carbon |

| ~131 | Aromatic carbons |

| ~121 | Aromatic carbons |

Characteristic FT-IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100-3000 | Medium | C-H stretching (Aromatic and Triazole) |

| ~2830 and ~2730 | Medium | C-H stretching (Aldehyde) |

| ~1700 | Strong | C=O stretching (Aldehyde carbonyl) |

| ~1600, ~1510 | Medium | C=C stretching (Aromatic ring) and C=N stretching (Triazole) |

| ~1200 | Medium | C-N stretching |

| ~900-675 | Strong | C-H bending (Aromatic out-of-plane) |

Predicted Mass Spectrum Data (Electron Impact - EI)

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Notes |

| 173 | [C₉H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 172 | [C₉H₆N₃O]⁺ | Loss of a hydrogen radical from the aldehyde |

| 145 | [C₉H₇N₃]⁺ | Loss of carbon monoxide (CO) |

| 117 | [C₇H₅N₂]⁺ | Loss of HCN from the triazole ring and CO from the aldehyde |

| 104 | [C₇H₆N]⁺ | Fragmentation of the triazole ring |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in substituted benzenes |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the proton spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

-

Ionization Method: Electron Impact (EI) is a common method for volatile and thermally stable small organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples.

-

Acquisition Parameters:

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally related compounds, particularly triazole-containing antifungals and benzaldehyde derivatives, to provide a robust framework for its handling, analysis, and formulation development. This document details physicochemical properties, predicted solubility in various solvents, and potential degradation pathways. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility and stability, in line with established pharmaceutical guidelines.

Introduction

This compound (CAS No. 27996-86-7) is a bifunctional molecule that incorporates a stable 1,2,4-triazole ring and a reactive benzaldehyde group.[1] This unique combination makes it a valuable building block in medicinal chemistry, particularly in the development of antifungal agents where the triazole moiety is a critical pharmacophore.[2] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a starting material for drug discovery programs. This guide aims to consolidate the available information and provide a predictive assessment of its physicochemical behavior, alongside actionable protocols for its experimental characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃O | [2][3] |

| Molecular Weight | 173.17 g/mol | [3] |

| CAS Number | 27996-86-7 | [2][3] |

| Appearance | Light orange to yellow to green crystalline powder | [2] |

| Melting Point | 147 - 151 °C | [2] |

| pKa (Predicted) | 1.94 ± 0.10 | [4] |

| Storage Conditions | Store at 2 - 8 °C under inert gas (Nitrogen or Argon) | [2][4] |

Solubility Profile

Direct quantitative solubility data for this compound is scarce in the literature, with only a qualitative mention of it being "slightly soluble in Methanol".[4] However, a qualitative and predicted solubility profile can be inferred based on its structure, which contains a polar triazole ring and a more nonpolar benzaldehyde moiety. The triazole group can act as a hydrogen bond acceptor, which may enhance solubility in polar protic solvents.[5]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic benzaldehyde portion likely dominates, limiting aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, often used in the synthesis of this compound.[6] |

| Methanol | Slightly to Moderately Soluble | As a polar protic solvent, it can engage in hydrogen bonding.[4] |

| Ethanol | Slightly to Moderately Soluble | Similar to methanol, its polarity should facilitate dissolution. |

| Acetonitrile | Sparingly Soluble | A less polar solvent compared to DMSO and DMF. |

| Dichloromethane | Sparingly Soluble | A nonpolar organic solvent. |

| Hexanes | Insoluble | A nonpolar hydrocarbon solvent. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its storage, handling, and use in synthetic procedures. The molecule's stability is primarily influenced by the reactivity of the aldehyde group and the integrity of the triazole and benzene rings.

Predicted Stability

-

Hydrolytic Stability : The 1,2,4-triazole ring itself is known to be hydrolytically stable across a range of pH values (pH 5, 7, and 9).[7] The primary susceptibility to hydrolysis would be under strongly acidic or basic conditions, which could potentially affect the entire molecule, although the triazole ring is generally robust.

-

Oxidative Stability : The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This oxidation can be promoted by exposure to air (oxygen), oxidizing agents (e.g., hydrogen peroxide), and potentially light. Studies on related triazole antifungals like posaconazole have shown susceptibility to oxidative degradation, leading to the formation of N-oxides.[8]

-

Thermal Stability : The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage and handling conditions. However, at elevated temperatures, as used in its synthesis (110°C), degradation could occur over extended periods.[6] Thermal degradation studies on posaconazole have shown it to be a relevant stress condition.[8]

-

Photostability : The parent 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight.[7] However, the benzaldehyde moiety may impart photosensitivity. Aromatic aldehydes can be susceptible to photo-oxidation. Therefore, it is recommended to protect the compound from light.

Predicted Degradation Pathway

Based on the chemical nature of the compound and forced degradation studies of related molecules like voriconazole and posaconazole, a potential degradation pathway is proposed.[7][8][9] The primary points of degradation are expected to be the aldehyde group (oxidation) and potentially the triazole ring under harsh oxidative conditions (N-oxidation).

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical practices and methods used for analogous compounds.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of the compound in various solvents.

Caption: Experimental workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a solid phase remains.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same temperature for the solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility by comparing the peak area of the sample to a standard curve of known concentrations, accounting for the dilution factor.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes a systematic approach to perform forced degradation studies to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60 °C for up to 48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60 °C for up to 48 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 48 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 72 hours. Also, heat the stock solution at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from the stressed solutions.

-

Neutralize the acid and base-stressed samples before dilution.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using an HPLC system with a photodiode array (PDA) detector.

-

-

Method Development and Validation:

-

The goal is to develop an HPLC method that separates the parent peak from all degradation product peaks. A typical starting point for a related compound, voriconazole, involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[7]

-

Specificity: Assess peak purity of the parent compound in the stressed samples using the PDA detector to ensure no co-eluting peaks.

-

Validation: Validate the final method according to ICH guidelines for linearity, accuracy, precision, and robustness.

-

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, a predictive profile based on its chemical structure and data from analogous compounds suggests it is a stable compound with poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The primary stability concerns are the oxidation of the aldehyde group and potential degradation under harsh stress conditions. The provided experimental protocols offer a systematic approach to definitively characterize its solubility and stability profile, which is essential for its successful application in pharmaceutical and chemical research.

References

- 1. This compound | 27996-86-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 27996-86-7 [m.chemicalbook.com]

- 5. chemconsai.com [chemconsai.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde from 4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 4-fluorobenzaldehyde, and proceeds via a nucleophilic aromatic substitution (SNA r) reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and a summary of the expected quantitative data.

I. Synthetic Pathway Overview

The synthesis of this compound from 4-fluorobenzaldehyde is achieved through a one-step nucleophilic aromatic substitution reaction. In this reaction, the fluoride atom on the electron-deficient aromatic ring of 4-fluorobenzaldehyde is displaced by the nitrogen atom of 1,2,4-triazole. The reaction is facilitated by a base, which deprotonates the triazole, increasing its nucleophilicity, and is typically carried out in a polar aprotic solvent at elevated temperatures.

Caption: Synthetic route to this compound.

II. Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (60-120 mesh)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).[1]

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (12 mmol) in portions over a period of 15 minutes.[1]

-

Reaction: Heat the reaction mixture to 110°C and maintain stirring for 10-12 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.[1]

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]

-

Washing: Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMF and other water-soluble impurities.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and chloroform (1:99, v/v) as the eluent to yield the pure this compound.[1]

Caption: Experimental workflow for the synthesis and purification.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorobenzaldehyde | 1.0 eq (10 mmol) | [1] |

| 1,2,4-Triazole | 1.0 eq (10 mmol) | [1] |

| Potassium Carbonate | 1.2 eq (12 mmol) | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF (20 mL) | [1] |

| Temperature | 110°C | [1] |

| Reaction Time | 10-12 hours | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| CAS Number | 27996-86-7 | [1] |

| Molecular Formula | C₉H₇N₃O | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Purification | ||

| Method | Silica Gel Column Chromatography | [1] |

| Eluent | Methanol:Chloroform (1:99, v/v) | [1] |

Note: Yields are not explicitly stated in the provided general method, as they can vary based on the precise reaction scale and purification efficiency. However, nucleophilic aromatic substitution reactions of this type typically proceed in good to excellent yields.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs and to fully characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

References

The Versatile Core: A Technical Guide to 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Pharmaceutical Research

For Immediate Release

A Comprehensive Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde, a pivotal building block in modern medicinal chemistry. With its unique structural features, this aromatic aldehyde serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This document outlines its physicochemical properties, detailed synthesis protocols, and its significant applications in the development of novel therapeutic agents, particularly in oncology and infectious diseases. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Core Compound Physicochemical Properties

This compound is a stable crystalline solid under standard conditions. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and compound characterization.

| Property | Value | Reference |

| CAS Number | 27996-86-7 | [1] |

| Molecular Formula | C₉H₇N₃O | [1][2] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Melting Point | 147 - 151 °C | [2] |

| Appearance | Light orange to yellow to green crystalline powder | [2] |

| IUPAC Name | 4-(1,2,4-triazol-1-yl)benzaldehyde | |

| Storage Conditions | 2 - 8 °C | [2] |

Synthesis of the Core Building Block

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with 1,2,4-triazole. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorobenzaldehyde (10 mmol)

-

1,2,4-Triazole (10 mmol)

-

Potassium carbonate (K₂CO₃, 12 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 20 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh)

-

Methanol

-

Chloroform

Procedure:

-

A mixture of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 20 mL).[2][3]

-

Potassium carbonate (12 mmol) is added in portions to the stirred solution over a period of 15 minutes.[2][3]

-

The reaction mixture is heated to 110°C and stirred for 10-12 hours.[2][3]

-

Upon completion of the reaction, heating is discontinued, and the mixture is allowed to cool to room temperature.

-

The filtrate is extracted with ethyl acetate (3 x 15 mL).[2][3]

-

The combined organic layers are washed with water (3 x 15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2][3]

-

The crude product is purified by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to obtain the pure this compound.[2][3]

Application as a Pharmaceutical Building Block

The aldehyde functional group of this compound is a key handle for derivatization, most notably in the synthesis of Schiff bases and other heterocyclic systems with significant therapeutic potential.

Synthesis of Schiff Base Derivatives

The condensation reaction between this compound and various primary amines readily forms Schiff bases (imines). These derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Materials:

-

This compound (1 mmol)

-

Substituted primary amine (1 mmol)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of this compound (1 mmol) and the respective primary amine (1 mmol) is dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.

Anticancer Applications and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents. The 1,2,4-triazole moiety is a key pharmacophore in several established drugs. Research has shown that compounds derived from this building block can act as inhibitors of crucial signaling pathways involved in cancer progression.

Several studies have highlighted the role of 1,2,4-triazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are key players in cell proliferation, survival, and angiogenesis, and their overactivity is a hallmark of many cancers. The triazole nitrogen atoms can coordinate with the kinase hinge region, a common mechanism for tyrosine kinase inhibitors.

In hormone-dependent cancers, such as certain types of breast cancer, the enzyme aromatase is a critical therapeutic target. Aromatase is responsible for the final step in estrogen biosynthesis. The 1,2,4-triazole ring in inhibitors like Letrozole and Anastrozole plays a crucial role by coordinating with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its activity.[5] This provides a strong rationale for using this compound as a scaffold for novel aromatase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical research and drug development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of diverse molecular libraries. The proven success of the 1,2,4-triazole moiety in targeting key enzymes and receptors in cancer and infectious diseases underscores the continued importance of this scaffold. This guide provides a foundational resource for scientists looking to leverage the potential of this compound in the design and synthesis of next-generation therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde and its derivatives in medicinal chemistry. This whitepaper details the synthesis, biological activities, and therapeutic applications of this versatile scaffold, with a focus on its anticancer and antifungal properties.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1] Among the myriad of triazole-containing building blocks, this compound has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its aldehyde functionality provides a reactive handle for the facile construction of diverse molecular architectures, most notably Schiff bases, which have demonstrated significant potential in the development of anticancer, antifungal, and antibacterial agents.[2] This technical guide provides an in-depth exploration of the synthesis, potential applications, and biological evaluation of derivatives of this compound, offering a roadmap for the design and development of next-generation therapeutics.

Synthesis of this compound and its Derivatives

The parent compound, this compound, is readily synthesized through the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of a base. This straightforward and efficient reaction provides a scalable route to this key intermediate.

The true synthetic utility of this compound lies in its aldehyde group, which serves as a versatile anchor for the introduction of various pharmacophores. A prominent application is the synthesis of Schiff bases (imines) through condensation with a wide range of primary amines. This reaction is typically carried out under mild conditions, often with acid catalysis, and allows for the generation of a diverse library of derivatives with tunable electronic and steric properties.

Below is a logical workflow for the synthesis of Schiff base derivatives from this compound.

Caption: General synthetic workflow for Schiff base derivatives.

Potential Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of Schiff bases and other derivatives of this compound. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives, demonstrating their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 17 | MCF-7 (Breast) | 0.31 | [3] |

| Derivative 22 | MCF-7 (Breast) | 3.31 | [3] |

| Derivative 22 | Caco-2 (Colon) | 4.98 | [3] |

| Derivative 25 | MCF-7 (Breast) | 4.46 | [3] |

| Derivative 25 | Caco-2 (Colon) | 7.22 | [3] |

| Compound 7d | Hela (Cervical) | <12 | [4] |

| Compound 7e | Hela (Cervical) | <12 | [4] |

| Compound 10a | Hela (Cervical) | <12 | [4] |

| Compound 10d | Hela (Cervical) | <12 | [4] |

Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, with many clinically used agents, such as fluconazole and itraconazole, featuring this heterocyclic core. Derivatives of this compound have been investigated as novel antifungal agents, with some compounds exhibiting potent activity against a range of pathogenic fungi. The primary mechanism of action for many triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.

Quantitative Antifungal Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected 1,2,4-triazole derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µM) | Reference |

| Derivative 2h | Xanthomonas campestris | 0.0002-0.0033 | [5] |

| Derivative 2h | Erwinia amylovora | 0.0004-0.0033 | [5] |

| Triazolium Derivative | Staphylococcus aureus | 1.05-8.38 | [1] |

| Triazolium Derivative | Candida albicans | 1.05-8.38 | [1] |

| Triazolium Derivative | Aspergillus fumigatus | 1.05-8.38 | [1] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. Two key pathways implicated are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the p53 tumor suppressor network.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain triazole derivatives have been shown to inhibit EGFR and its downstream signaling components.

Caption: Inhibition of the EGFR signaling pathway.

p53-Mediated Apoptosis

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 can trigger programmed cell death, thereby eliminating potentially cancerous cells. Some triazole derivatives have been found to induce apoptosis through p53-dependent mechanisms.[6]

Caption: p53-mediated intrinsic apoptosis pathway.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol provides a general method for the synthesis of Schiff base derivatives.[7]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottomed flask.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. The product can be further purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13]

-

Preparation of Antifungal Solutions: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Conclusion

This compound stands out as a highly promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large and diverse libraries of derivatives, particularly Schiff bases. The demonstrated anticancer and antifungal activities of these compounds, coupled with their ability to modulate key signaling pathways, underscore their significant therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting area. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies.

References

- 1. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. edoj.org.eg [edoj.org.eg]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic compounds, particularly those incorporating the 1,2,4-triazole moiety, are a class of organic compounds with significant interest in medicinal chemistry. The versatile 1,2,4-triazole ring is a key structural component in a variety of approved drugs, including antiviral (e.g., Ribavirin) and antifungal (e.g., Fluconazole) agents. The formation of an azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde, such as 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, results in Schiff bases with a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The imine linkage is crucial for the biological activities of these compounds.[3] This document provides detailed protocols for the synthesis of Schiff bases from this compound and summarizes their potential therapeutic applications with supporting quantitative data.

Synthesis of Schiff Bases from this compound: A General Protocol

The following is a generalized experimental protocol for the synthesis of Schiff bases via the condensation of this compound with various primary amines. This procedure is adapted from established methods for Schiff base synthesis involving triazole derivatives.[4][5]

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, aminophenol)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.

-

To this solution, add an equimolar amount of the desired primary amine (1 equivalent).

-

Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Attach a condenser to the flask and reflux the mixture with constant stirring for a period of 3 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, as indicated by TLC, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is then collected by filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.

-

Dry the purified crystals in a vacuum desiccator.

-

Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[6][7]

Expected Spectroscopic Data:

-

FT-IR: Appearance of a characteristic absorption band in the region of 1593–1607 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[7]

-

¹H-NMR: A singlet signal in the range of δ 9.49–10.07 ppm for the azomethine proton (-CH=N-).[1][7]

Experimental and Data Visualization

The synthesis and evaluation of these Schiff bases can be visualized as a streamlined workflow.

Applications in Drug Development

Schiff bases incorporating the 1,2,4-triazole nucleus are recognized for their significant potential in the development of new therapeutic agents. Their biological activity is attributed to the presence of the azomethine group, which can interact with various biological targets.

Antimicrobial Activity

Many 1,2,4-triazole-derived Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[1] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of the cell wall integrity. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative triazole Schiff bases against various microorganisms.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| RO4 | Candida albicans | 62.5 | [1] |

| PC1 | Escherichia coli | 62.5 | [3] |

| PC1 | Staphylococcus aureus | 62.5 | [3] |

| PC2 | Candida albicans | 62.5 | [3] |

| 3c | Candida albicans | 24 | [8] |

| 5a | E. coli & Staphylococcus | - (Good Activity) | |

| 5d | E. coli & Staphylococcus | - (Good Activity) |

Anticancer Activity

The antiproliferative properties of these Schiff bases against various cancer cell lines have been extensively studied.[9][10] Their mechanism of action can involve the induction of apoptosis, inhibition of key enzymes like epidermal growth factor receptor (EGFR) and B-Raf kinases, and interaction with DNA.[2][9] The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| k5 | A549 (Lung) | 4.4 | [10] |

| 6d | DU145 (Prostate) | 49.80 | [11][12] |

| 6a | DU145 (Prostate) | 73.25 | [11][12] |

| 9a | Panc-1, PaCa-2, HT-29, H-460 | 1.3 - 5.9 | [2] |

| 13a | B-Raf Kinase | 0.7 | [2] |

| 13a | EGFR Kinase | 1.9 | [2] |

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action can vary depending on the specific structure of the Schiff base and the biological target. However, a common pathway for antimicrobial and anticancer activity involves the inhibition of crucial cellular processes. The following diagram illustrates a hypothetical mechanism.

Conclusion

Schiff bases synthesized from this compound represent a promising class of compounds for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their significant antimicrobial and anticancer activities, makes them attractive candidates for further investigation and optimization in drug discovery programs. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]

- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of Schiff Bases from 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Introduction

The condensation reaction between 4-(1H-1,2,4-triazol-1-yl)benzaldehyde and various primary amines is a fundamental method for synthesizing novel Schiff bases (imines). This reaction is of significant interest to researchers in medicinal chemistry and drug development. The resulting compounds incorporate the stable 1,2,4-triazole ring, a key pharmacophore known for its diverse biological activities, and the azomethine group (-C=N-), which is crucial for many biological interactions.[1][2][3][4][5] Schiff bases derived from this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, making them valuable candidates for therapeutic development.[1][2][6][7][8]

The aldehyde functionality of this compound provides a versatile handle for covalently linking the triazole moiety to various amine-containing molecules, enabling the creation of diverse chemical libraries for biological screening.[2] This document provides detailed protocols for this condensation reaction, summarizes key quantitative data, and illustrates the underlying chemical processes.

General Reaction Scheme

The core reaction involves the acid-catalyzed nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the stable imine product.[9][10]

Caption: General scheme for Schiff base synthesis.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of Schiff bases via the condensation of this compound with primary amines.

Protocol 1: Conventional Synthesis via Reflux

This is the most common method, relying on thermal energy to drive the reaction.

Materials and Reagents:

-

This compound

-

Appropriate primary amine (aliphatic or aromatic)

-

Solvent: Absolute Ethanol or Methanol[11]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add an equimolar amount of the selected primary amine (1.0 eq.).[11]

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

-

Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The reaction is typically complete within 2-6 hours.[12][13]

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base product will often form.[11]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Dry the purified product in a vacuum oven.

-

Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[1][14]

Protocol 2: Sonochemical Synthesis (High-Efficiency Method)

Ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[1]

Materials and Reagents:

-

Same as Protocol 1

-

Ultrasonic bath or probe sonicator

Procedure:

-

Combine equimolar amounts of this compound and the primary amine in a flask with a suitable solvent (e.g., methanol or ethanol).

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature.

-

The reaction is often complete within 3-10 minutes, which can be confirmed by TLC.[1]

-

Isolate the product as described in Protocol 1 (steps 6-10). This method often yields a very pure product directly, minimizing the need for further purification.[1]

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation

The following tables summarize representative data for the synthesis and biological evaluation of triazole-derived Schiff bases.

Table 1: Representative Reaction Conditions and Yields for Triazole Schiff Base Synthesis

| Entry | Aldehyde | Amine | Solvent | Catalyst | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 3-Amino-1,2,4-triazole | Methanol | - | Sonication | 3 min | 96% | [1] |

| 2 | 4-Nitrobenzaldehyde | 3-Amino-1,2,4-triazole | Methanol | - | Sonication | 5 min | 97% | [1] |

| 3 | Salicylaldehyde | 4-Amino-1,2,4-triazole | Ethanol | Acetic Acid | Reflux | 6 hours | - | [13] |

| 4 | 4-Chlorobenzaldehyde | Substituted Hydrazide | Methanol | - | Reflux | 2 hours | - | [11] |

| 5 | Cyclohexanone | 3-Aminomethyl pyridine | Methanol | Acetic Acid | Stirring | 12-15 hours | 78.8% |[12] |

Table 2: Summary of Biological Activities of Triazole-Derived Schiff Bases

| Compound Class | Target Organism/Cell Line | Biological Activity | Measurement | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Schiff Bases | S. aureus, B. subtilis (Gram +) | Antibacterial | Zone of Inhibition | [6][15] |

| 1,2,4-Triazole Schiff Bases | E. coli, P. aeruginosa (Gram -) | Antibacterial | Zone of Inhibition | [1][6][15] |

| 1,2,4-Triazole Schiff Bases | C. albicans | Antifungal | MIC: 62.5 µg/mL | [16] |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 15.6-23.9 µM | [17] |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon Cancer) | Anticancer | IC₅₀: 15.6-23.9 µM | [17] |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides | Maximal Electroshock (MES) Test | Anticonvulsant | ED₅₀: 9.1 mg/kg |[18] |

Reaction Mechanism Visualization

The formation of an imine is a reversible, multi-step process initiated by the nucleophilic attack of the amine on the carbonyl carbon.[10]

Caption: Step-wise mechanism of acid-catalyzed imine formation.

References

- 1. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 27996-86-7 | Benchchem [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. jetir.org [jetir.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jsirjournal.com [jsirjournal.com]

- 12. Imine formation-Typical procedures - operachem [operachem.com]

- 13. saspublishers.com [saspublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. ijarse.com [ijarse.com]

- 16. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]